N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide is a synthetic organic compound with the molecular formula C22H22BrN3O3S . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a methylbenzyl group, and a pyridinylmethyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the bromophenyl sulfonyl intermediate: This step involves the sulfonation of 4-bromophenyl with a sulfonyl chloride reagent under acidic conditions.
Preparation of the methylbenzyl intermediate: This involves the alkylation of a benzyl compound with a methyl group using a suitable alkylating agent.
Coupling with glycinamide: The final step involves coupling the bromophenyl sulfonyl and methylbenzyl intermediates with glycinamide in the presence of a base to form the desired compound
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(2-methyl-2-propanyl)glycinamide: This compound has a similar structure but with a different substituent on the glycinamide backbone.
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)glycinamide: This compound features a tetrahydro-2-furanylmethyl group instead of the pyridin-2-ylmethyl group.
The uniqueness of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22BrN3O3S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22BrN3O3S/c1-17-5-7-18(8-6-17)15-26(30(28,29)21-11-9-19(23)10-12-21)16-22(27)25-14-20-4-2-3-13-24-20/h2-13H,14-16H2,1H3,(H,25,27) |
InChI Key |
NYMOEYKAWZKYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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